2-(4-cyclohexylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Overview
Description
2-(4-cyclohexylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a phenoxy group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 4-cyclohexylphenol with 2-bromoacetyl chloride to form 2-(4-cyclohexylphenoxy)acetyl chloride. This intermediate is then reacted with 4-(4-methylpiperazin-1-yl)aniline to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclohexylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-cyclohexylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-cyclohexylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence signaling pathways related to neurotransmission and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
2-methyl-AP-237: Another acyl piperazine compound with similar structural features.
AP-237 (bucinnazine): Known for its analgesic properties.
AP-238: A potent synthetic opioid with a similar piperazine structure.
Uniqueness
2-(4-cyclohexylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is unique due to its combination of a cyclohexyl group and a phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-27-15-17-28(18-16-27)23-11-9-22(10-12-23)26-25(29)19-30-24-13-7-21(8-14-24)20-5-3-2-4-6-20/h7-14,20H,2-6,15-19H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUCFKIVLMVGIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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